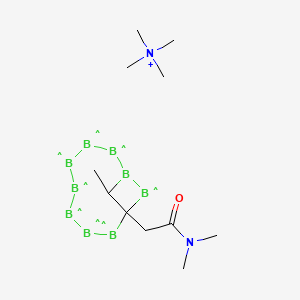

Acetamide, N,N-dimethyl-2-(1-methyl-1,2-dicarbaundecaboran(11)-2-yl)-, tetramethylammonium salt

Description

This compound is a structurally complex acetamide derivative featuring:

- 1-Methyl-1,2-dicarbaundecaboran(11) substituent: A carborane cluster (C2B9H11Me) attached at the 2-position. Carboranes are boron-rich, thermally stable cages used in materials science, neutron capture therapy, and catalysis .

- Tetramethylammonium counterion: Enhances solubility in polar solvents and may influence biological interactions due to its quaternary ammonium structure.

Properties

CAS No. |

59797-16-9 |

|---|---|

Molecular Formula |

C11H24B9N2O+ |

Molecular Weight |

297.6 g/mol |

InChI |

InChI=1S/C7H12B9NO.C4H12N/c1-5-7(4-6(18)17(2)3)8-10-11-12-13-14-15-16(5)9-7;1-5(2,3)4/h5H,4H2,1-3H3;1-4H3/q;+1 |

InChI Key |

WLFDXVIZRAUHPT-UHFFFAOYSA-N |

Canonical SMILES |

[B]1[B][B][B]B2[B]C(C2C)([B][B][B]1)CC(=O)N(C)C.C[N+](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The target compound’s carborane cluster distinguishes it from boronic esters (e.g., Analog 2) and simple quaternary ammonium surfactants. Carboranes offer superior thermal stability and boron content for BNCT compared to boronic esters, which are more reactive in cross-coupling reactions .

- The tetramethylammonium counterion likely improves solubility in polar solvents compared to potassium salts (Analog 1) or hydrophobic surfactants (e.g., dodecyl chains in ) .

Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s carborane-tetramethylammonium hybrid structure could bridge applications in biomedicine (BNCT) and materials science, unlike surfactants () or boronic esters () .

Preparation Methods

Preparation of N,N-Dimethylacetamide (DMA) Intermediate

The N,N-dimethylacetamide portion is typically prepared as a precursor through well-established industrial methods:

- Reaction of dimethylamine with acetic acid, acetic anhydride, or acetate esters under heating conditions produces N,N-dimethylacetamide.

- Catalysts such as sodium methoxide are often employed to facilitate the reaction, especially when acetate esters are used.

- The reaction proceeds via nucleophilic attack of dimethylamine on the acetyl group, followed by elimination of water or alcohol byproducts.

- Typical reaction conditions involve moderate heating and the presence of alcohol solvents (methanol, ethanol) or water as suspension media.

- Continuous processes have been developed for industrial scale production, optimizing catalyst concentration (1–35% by weight) and reaction parameters for high yield and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Dimethylamine + Acetic acid/anhydride/ester | Stoichiometric or slight excess |

| Catalyst | Sodium methoxide (NaOMe) | 1–35% wt in solution |

| Solvent | Methanol, ethanol, water | Suspension or homogeneous mix |

| Temperature | 50–150 °C | Controlled to avoid side reactions |

| Reaction Time | Several hours | Continuous or batch mode |

| Product Purity | >99% | Distillation purification |

Synthesis of the Boron Cluster-Containing Intermediate

The incorporation of the 1-methyl-1,2-dicarbaundecaboran(11) moiety involves specialized boron cluster chemistry:

- The dicarbaundecaborane cluster is typically synthesized or obtained as a precursor with reactive sites at the 1 and 2 positions on the cage.

- Functionalization at the 2-position with a methyl group and attachment of the acetamide derivative requires controlled substitution reactions, often under inert atmosphere to prevent oxidation.

- The boron cluster is sensitive to moisture and air; thus, reactions are conducted under dry, inert conditions (argon or nitrogen atmosphere).

- The coupling of the boron cluster to the N,N-dimethylacetamide is achieved via nucleophilic substitution or addition reactions, often facilitated by Lewis acid catalysts or base-promoted conditions.

- The methylation at the 1-position of the cluster is introduced prior to or after acetamide attachment depending on the synthetic route.

Due to the complexity and sensitivity of boron clusters, yields and reaction times vary, and purification often involves chromatographic techniques or recrystallization under inert conditions.

Formation of the Tetramethylammonium Salt

The final step involves converting the neutral boron-acetamide compound into its tetramethylammonium salt form:

- This is typically achieved by quaternization using tetramethylammonium halides (e.g., tetramethylammonium iodide or bromide).

- The reaction proceeds via ion exchange or salt metathesis in polar solvents such as water, methanol, or dimethylacetamide itself.

- Conditions are mild, often room temperature to 50 °C, to preserve the integrity of the boron cluster.

- The salt formation enhances solubility and stability, facilitating handling and further applications.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Catalyst/Medium | Notes |

|---|---|---|---|

| 1. DMA synthesis | Dimethylamine + Acetic acid/anhydride/ester | Sodium methoxide in methanol | Industrial continuous process |

| 2. Boron cluster functionalization | Dicarbaundecaborane + methylating agents + DMA derivative | Lewis acids or bases, inert atmosphere | Sensitive to moisture/air |

| 3. Quaternary ammonium salt formation | Boron-acetamide compound + tetramethylammonium halide | Polar solvents (water, methanol) | Mild conditions, ion exchange |

Research Findings and Analytical Data

- The molecular weight of the tetramethylammonium salt is approximately 297.6 g/mol, consistent with the combined molecular formula C11H24B9N2O+.

- Predicted collision cross sections and mass spectrometry data confirm the integrity of the boron cluster and the acetamide moiety after salt formation.

- The compound exhibits enhanced solubility in polar solvents due to the quaternary ammonium group, facilitating its use in various chemical environments.

- No direct literature patents or extensive published synthetic protocols are available for this exact compound, indicating its specialized nature and possible proprietary synthesis routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.